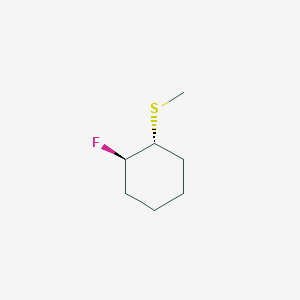
(1R,2R)-1-Fluoro-2-methylsulfanylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Agedoite can be synthesized from aspartic acid and ammonia through the action of the enzyme asparagine synthetase . The reaction involves the amidation of aspartic acid, where the carboxyl group is converted into an amide group.
Industrial Production Methods: Industrial production of Agedoite typically involves the extraction from plant sources such as soybeans and lupins. The process includes germination, milling, heating, and filtration to obtain a crude extract, followed by crystallization to purify the compound .
Types of Reactions:
Hydrolysis: Agedoite can be hydrolyzed to aspartic acid by the enzyme asparaginase.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in biological systems.
Substitution: Agedoite can participate in substitution reactions, particularly in the formation of peptide bonds during protein synthesis.
Common Reagents and Conditions:
Hydrolysis: Asparaginase enzyme under physiological conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products:
Hydrolysis: Aspartic acid and ammonia.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced forms of Agedoite, though these are less common.
Scientific Research Applications
Agedoite has a wide range of applications in scientific research:
Mechanism of Action
Agedoite exerts its effects primarily through its role in protein synthesis. It is incorporated into proteins during translation, where it forms peptide bonds with other amino acids. The enzyme asparagine synthetase catalyzes its formation from aspartic acid and ammonia . In cancer treatment, asparaginase depletes asparagine, inhibiting the growth of asparagine-dependent tumor cells .
Comparison with Similar Compounds
Aspartic Acid: A precursor to Agedoite, involved in similar metabolic pathways.
Glutamine: Another amino acid with a similar amide side chain, involved in nitrogen metabolism.
Glutamic Acid: Similar in structure but with a carboxyl group instead of an amide group.
Uniqueness: Agedoite is unique due to its specific role in protein synthesis and its ability to form hydrogen bonds, which stabilizes protein structures . Unlike glutamine, Agedoite is not essential in humans, meaning the body can synthesize it .
Properties
CAS No. |
122895-30-1 |
|---|---|
Molecular Formula |
C7H13FS |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
(1R,2R)-1-fluoro-2-methylsulfanylcyclohexane |
InChI |
InChI=1S/C7H13FS/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
PCLYWTBYNXWRCT-RNFRBKRXSA-N |
SMILES |
CSC1CCCCC1F |
Isomeric SMILES |
CS[C@@H]1CCCC[C@H]1F |
Canonical SMILES |
CSC1CCCCC1F |
Synonyms |
Cyclohexane, 1-fluoro-2-(methylthio)-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















